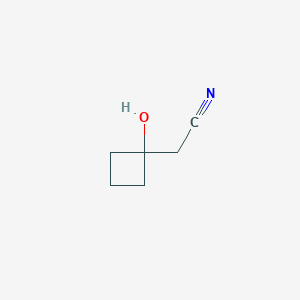
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, commonly known as HENAO, is a novel compound that has gained attention in the scientific community due to its potential use in various fields of research. HENAO is a small molecule that has been synthesized through a series of chemical reactions and has shown promising results in several studies.
Aplicaciones Científicas De Investigación
Oxidation and Dioxygenase Activity
Research indicates that naphthalene derivatives, such as N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, can be involved in oxidation processes. Naphthalene dioxygenase from Pseudomonas sp. strain has been shown to oxidize various alkylaromatic hydrocarbons to hydroperoxides, highlighting the potential role of naphthalene derivatives in environmental bioremediation processes and organic synthesis. The enzyme's activity suggests a pathway for the oxidation of complex organic molecules, providing insights into the degradation of aromatic compounds in nature and synthetic applications (Lee & Gibson, 1996).
Ligand Properties and Catalysis
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide derivatives have been explored for their ligand properties in metal complexation. These complexes have shown significant promise in catalysis, highlighting their potential in facilitating various chemical reactions. The exploration of these complexes in catalysis opens up new avenues for the development of environmentally friendly and efficient catalytic processes (Gao et al., 2017).
Antioxidant and Biological Activities
Studies have also investigated the antioxidant and potential biological activities of naphthalene derivatives. The generation of reactive oxygen species (ROS) by the metabolites of naphthylamines and the oxidative stress they induce suggest the importance of understanding the antioxidant properties of these compounds. Research into the antioxidant capabilities of naphthalene derivatives could lead to their application in preventing oxidative damage in biological systems, thereby contributing to the development of new therapeutic agents (Nakayama et al., 1983).
Synthetic Applications and Molecular Interactions
The synthesis and characterization of naphthalene derivatives highlight their importance in chemical research, offering a foundation for the development of novel compounds with potential applications in material science, pharmaceuticals, and organic chemistry. The interaction of these derivatives with DNA and proteins, as studied through spectroscopic methods, underscores their potential in biomedical research, including drug design and the understanding of molecular interactions within biological systems (Yu et al., 2017).
Propiedades
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-14(13-7-3-5-11-4-1-2-6-12(11)13)10-18-16(22)17(23)19-15-8-9-24-20-15/h1-9,14,21H,10H2,(H,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMBIPKMLIXDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C(=O)NC3=NOC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

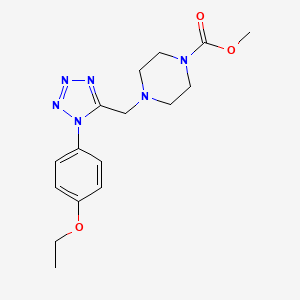

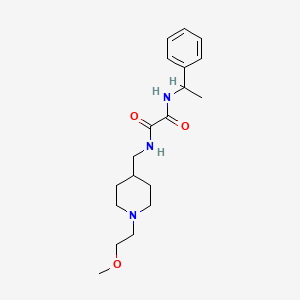
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2988783.png)
![2-(1-Ethylindol-3-yl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2988784.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2988785.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2988787.png)
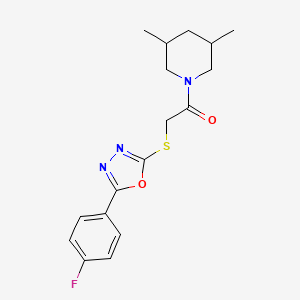
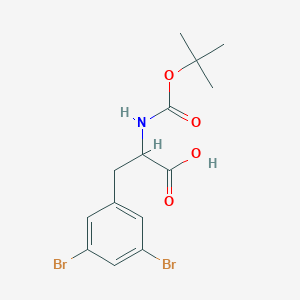
![N'-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2988790.png)
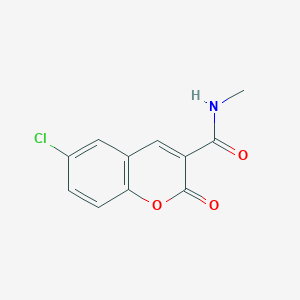
![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2988796.png)

